molecular formula C18H23N3O3 B2496395 2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1325877-29-9

2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No.: B2496395
CAS No.: 1325877-29-9
M. Wt: 329.4
InChI Key: XIRFTJATLREKQR-UHFFFAOYSA-N
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Description

2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a complex organic compound that features a furan ring, an amino group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves multiple steps. One common approach is the reductive amination of aldehyde groups with amines, followed by further functionalization. For instance, the reductive amination of 5-hydroxymethylfurfural (HMF) with ammonia at 90°C, followed by a hydrogen-borrowing reaction at 210°C, can yield furan derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as α-MnO2 under an air atmosphere has been shown to be effective in achieving high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring and amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The cyano group can also participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[bis(furan-2-ylmethyl)amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-14(2)18(3,13-19)20-17(22)12-21(10-15-6-4-8-23-15)11-16-7-5-9-24-16/h4-9,14H,10-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRFTJATLREKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN(CC1=CC=CO1)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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